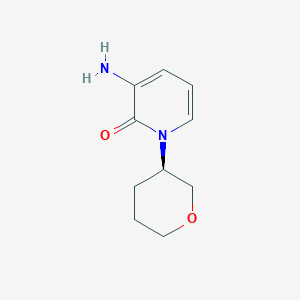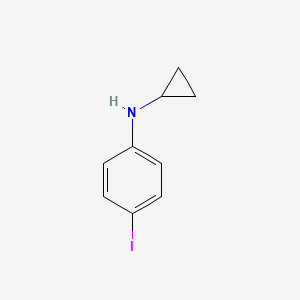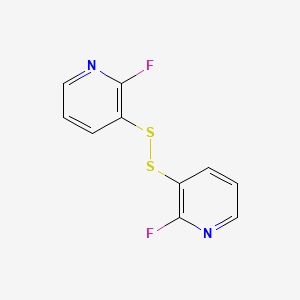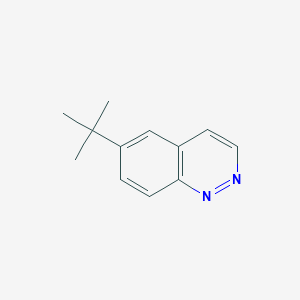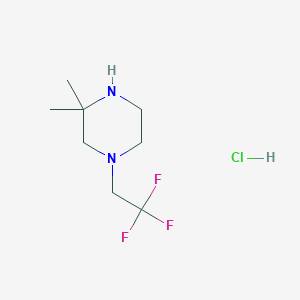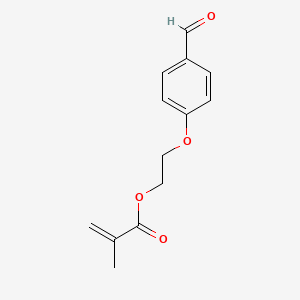
2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C13H14O4 and a molecular weight of 234.248 g/mol . It is known for its unique structure, which includes a formyl group attached to a phenoxyethyl moiety, and a 2-methylprop-2-enoate ester group. This compound is used in various scientific research applications due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate typically involves the reaction of 4-(2-hydroxyethoxy)benzaldehyde with methacryloyl chloride . The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Carboxyphenoxy)ethyl 2-methylprop-2-enoate.
Reduction: 2-(4-Hydroxyphenoxy)ethyl 2-methylprop-2-enoate.
Substitution: Various substituted phenoxyethyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and polymers.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes and esters.
Medicine: As a precursor for the synthesis of pharmaceutical intermediates.
Industry: In the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The formyl group can undergo nucleophilic addition reactions, while the ester group can participate in esterification and transesterification reactions. The phenoxy group can also engage in various substitution reactions, making this compound versatile in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Hydroxyphenoxy)ethyl 2-methylprop-2-enoate: Similar structure but with a hydroxy group instead of a formyl group.
2-(4-Benzoylphenoxy)ethyl 2-methylprop-2-enoate: Contains a benzoyl group instead of a formyl group.
Uniqueness
2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate is unique due to the presence of both a formyl group and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
36840-99-0 |
|---|---|
Molekularformel |
C13H14O4 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
2-(4-formylphenoxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H14O4/c1-10(2)13(15)17-8-7-16-12-5-3-11(9-14)4-6-12/h3-6,9H,1,7-8H2,2H3 |
InChI-Schlüssel |
TZYNBBKNRGRCLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


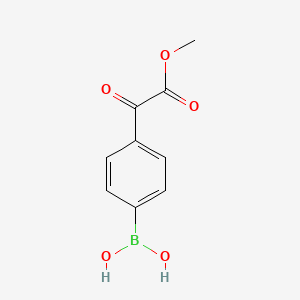
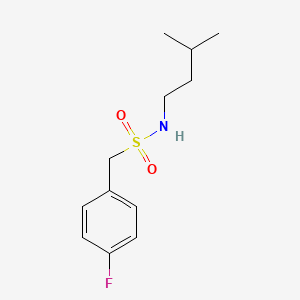
![5-Ethynylbenzo[b]thiophene](/img/structure/B12954287.png)
![tert-Butyl (3aS,9bS)-5-oxo-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]isoquinoline-2-carboxylate](/img/structure/B12954296.png)
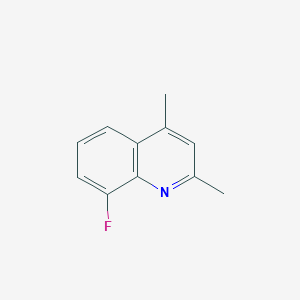

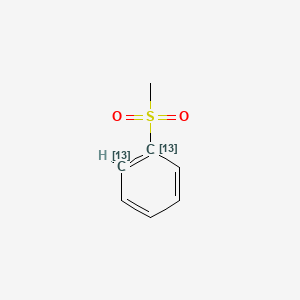
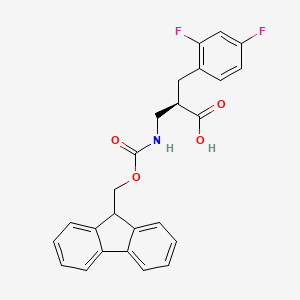
![5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine](/img/structure/B12954338.png)
